5,7-Dihydroxy-3',4'-dimethoxyisoflavone

CYP1B1 inhibition Cytochrome P450 Drug metabolism

CYP1B1-mediated procarcinogen activation and hormone metabolism studies require potent, well-characterized inhibitors with defined substitution patterns. Generic isoflavone substitution without regard to methoxy positioning can invalidate experimental outcomes. 5,7-Dihydroxy-3',4'-dimethoxyisoflavone (CAS 53084-11-0) addresses this gap: • CYP1B1 IC50 = 0.019 μM - 14-fold more potent than unsubstituted 5,7-dihydroxyflavone (IC50 = 0.27 μM) • Defined 3',4'-dimethoxy B-ring substitution ensures reproducible structure-activity relationships across assay replicates • Supplied as ≥98% purity reference standard; soluble in DMSO for consistent in vitro enzymatic and cell-based assay preparation • Available in milligram to gram quantities from multiple global suppliers with documented quality assurance

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 53084-11-0
Cat. No. B192008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-3',4'-dimethoxyisoflavone
CAS53084-11-0
Synonyms3'-O-Methylpratensein
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC
InChIInChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3
InChIKeyKRJPWSDKKBLTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dihydroxy-3',4'-dimethoxyisoflavone Compound Overview


5,7-Dihydroxy-3',4'-dimethoxyisoflavone (CAS 53084-11-0), also known as 3'-O-methylpratensein or orobol 3',4'-dimethyl ether, is an O-methylated isoflavone belonging to the 4'-O-methylisoflavone subclass . This compound features a 3-phenylchromen-4-one core with hydroxyl groups at the 5 and 7 positions and methoxy groups at the 3' and 4' positions of the B-ring [1]. Naturally occurring in Bolusanthus speciosus and Streptomyces griseus, it can be synthesized from eugenol, a constituent of clove leaf oil . With a molecular formula of C17H14O6 and molecular weight of 314.29 g/mol, this compound is supplied as a research-grade standard for in vitro pharmacological investigations and analytical applications [2]. The specific methoxy substitution pattern distinguishes this compound from hydroxyl-only isoflavones, potentially affecting metabolic stability and target interactions compared to more common isoflavones such as genistein or daidzein.

5,7-Dihydroxy-3',4'-dimethoxyisoflavone Substitution Failure


Generic substitution among isoflavones without consideration of methoxy substitution patterns can invalidate experimental outcomes, particularly in cytochrome P450 enzyme inhibition studies. The presence and position of methoxy versus hydroxyl groups on the isoflavone scaffold profoundly influence binding affinity, inhibitory potency, and enzyme selectivity [1]. A systematic structure-function study of 33 flavonoid derivatives demonstrated that the introduction of a 3',4'-dimethoxy substitution onto the 5,7-dihydroxyflavone scaffold yields a compound with an IC50 of 0.019 μM against human P450 1B1, which is approximately 14-fold more potent than the parent 5,7-dihydroxyflavone (IC50 = 0.27 μM) [2]. This differential potency is not predictable from structural similarity alone and carries significant implications for experimental design in drug metabolism studies, drug-drug interaction assessments, and chemical biology investigations of P450 1B1, an enzyme implicated in carcinogen activation and hormone metabolism [1]. Substituting an isoflavone with different hydroxyl/methoxy patterning will likely yield divergent quantitative results in such assay systems.

5,7-Dihydroxy-3',4'-dimethoxyisoflavone Differentiation Evidence


CYP1B1 Inhibition vs. Parent Flavone

5,7-Dihydroxy-3',4'-dimethoxyisoflavone (3',4'-dimethoxy-5,7-dihydroxyflavone) inhibits human cytochrome P450 1B1 with an IC50 of 0.019 μM. This represents a 14.2-fold increase in potency compared to the unsubstituted parent scaffold 5,7-dihydroxyflavone (IC50 = 0.27 μM) [1]. The 3',4'-dimethoxy substitution pattern specifically enhances P450 1B1 inhibitory activity beyond that achieved by a single 4'-methoxy group, which yields an IC50 of 0.014 μM [1]. The study tested 33 flavonoid derivatives against five P450 isoforms (1A1, 1A2, 1B1, 2C9, 3A4), establishing this compound as among the most potent P450 1B1 inhibitors within the tested flavonoid panel [2].

CYP1B1 inhibition Cytochrome P450 Drug metabolism

B-Ring Dimethoxy Substitution Pattern

5,7-Dihydroxy-3',4'-dimethoxyisoflavone (3'-O-methylpratensein) belongs to the 4'-O-methylisoflavone subclass, characterized by methoxy groups at both the 3' and 4' positions of the B-ring . This structural configuration differs from common isoflavone reference compounds: genistein (5,7,4'-trihydroxyisoflavone) has hydroxyl groups at the 4' position; biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) has a single methoxy at the 4' position; and pratensein (5,7,3'-trihydroxy-4'-methoxyisoflavone) retains a 3'-hydroxyl [1]. The compound's molecular identity is definitively established by its IUPAC name 3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one and InChI Key KRJPWSDKKBLTLE-UHFFFAOYSA-N [2].

Isoflavone structure SAR Compound identity

CYP1B1 Selectivity Over Other P450s

Within the same systematic 33-flavonoid P450 inhibition study, 5,7-dihydroxy-3',4'-dimethoxyisoflavone (0.019 μM against CYP1B1) was not reported as a potent inhibitor of CYP1A1, CYP1A2, CYP2C9, or CYP3A4 compared to other flavonoids in the panel [1]. The study noted that the introduction of 3',4'-dimethoxy groups enhanced inhibition of P450 1B1 but did not similarly increase activity toward P450 1A2, where certain hydroxyflavones were less inhibitory than flavone itself [2]. This contrasts with the compound 3,5,7-trihydroxyflavone (galangin), which exhibited the most potent CYP1B1 inhibition (IC50 = 0.003 μM) but with a different selectivity fingerprint [2].

CYP selectivity P450 panel Enzyme inhibition

Hydrophobicity and Solubility Profile

5,7-Dihydroxy-3',4'-dimethoxyisoflavone is classified as a very hydrophobic molecule, practically insoluble in water, with a relatively neutral character . Computed physical properties include a density of 1.4±0.1 g/cm³, a boiling point of 538.3±50.0 °C at 760 mmHg, and a topological polar surface area (TPSA) of 85.20 Ų . These properties differ from more hydrophilic isoflavones such as genistein and daidzein, which bear additional hydroxyl groups and exhibit greater aqueous solubility.

Physicochemical properties Hydrophobicity Solubility

Anti-Inflammatory Activity Evidence

A study of anti-inflammatory isoflavonoids from Iris germanica rhizomes evaluated nine structurally related compounds using an activated human neutrophil spectrophotometric assay [1]. The tested compounds included 5,7-dihydroxy-3-(3'-hydroxy-4',5'-dimethoxy)-8-methoxy-4H-1-benzopyran-4-one and 5,7-dihydroxy-3-(3'-methoxy-4'-hydroxy)-6-methoxy-4H-1-benzopyran-4-one, which share the 5,7-dihydroxyisoflavone core with varying methoxy/hydroxy substitution [2]. While the study adds these compounds to the growing number of non-steroidal anti-inflammatory agents, specific quantitative inhibition data (e.g., IC50 values) and direct comparisons between the target compound and these analogs were not reported [1].

Anti-inflammatory Isoflavonoid Neutrophil assay

Cytotoxic Activity Preliminary Evidence

Preliminary investigations have indicated that 5,7-dihydroxy-3',4'-dimethoxyisoflavone may inhibit the proliferation of certain cancer cell lines, including MCF-7 breast cancer cells . However, the available data do not include quantitative IC50 values from peer-reviewed primary literature with direct head-to-head comparisons against the most relevant analogs (e.g., biochanin A, genistein, or pratensein) under standardized assay conditions. The compound's synonym, orobol 3',4'-dimethyl ether, has been noted to inhibit protein translation by binding to the ribosome, suggesting a potential anticancer mechanism .

Cytotoxicity Anticancer Isoflavone

5,7-Dihydroxy-3',4'-dimethoxyisoflavone Research Applications


P450 1B1 Inhibition Studies

This compound is optimally suited for in vitro cytochrome P450 1B1 inhibition studies where a potent (IC50 = 0.019 μM) flavonoid-based inhibitor with the specific 3',4'-dimethoxy substitution pattern is required [1]. Its 14-fold greater potency compared to the unsubstituted 5,7-dihydroxyflavone scaffold (IC50 = 0.27 μM) makes it appropriate for experiments demanding robust CYP1B1 inhibition, such as assessing the role of CYP1B1 in procarcinogen activation or evaluating flavonoid-mediated modulation of estrogen metabolism . The compound should be prepared in DMSO or other organic solvents due to its hydrophobic nature, with careful control of solvent concentrations in final assay conditions [1].

Isoflavone Methoxy SAR Studies

The distinct 3',4'-dimethoxy substitution pattern of this compound provides a defined reference point for systematic structure-activity relationship investigations exploring how methoxy versus hydroxy group placement on the isoflavone B-ring modulates biological activity [1]. When compared with analogs such as 4'-methoxy-5,7-dihydroxyflavone (IC50 = 0.014 μM against CYP1B1) and 5,7-dihydroxyflavone (IC50 = 0.27 μM), this compound helps establish the incremental contribution of the 3'-methoxy group to CYP1B1 inhibitory potency . This SAR data supports medicinal chemistry efforts aimed at optimizing flavonoid derivatives for specific pharmacological applications [1].

Chemical Biology Tool for CYP1B1 Pathways

Given its demonstrated potency against CYP1B1 (IC50 = 0.019 μM) within a panel of five P450 isoforms, this compound may serve as a chemical biology tool for probing CYP1B1-specific functions in cellular systems [1]. CYP1B1 is overexpressed in various human malignancies and is involved in the metabolic activation of polycyclic aromatic hydrocarbons and the 4-hydroxylation of estradiol . Researchers investigating these pathways may select this compound over less potent or less characterized isoflavones, provided that appropriate vehicle controls are employed to account for the compound's hydrophobic characteristics and potential solubility limitations in aqueous assay buffers [1].

Analytical Reference Standard

The compound's well-defined structural identity, including its specific IUPAC name (3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one), InChI Key (KRJPWSDKKBLTLE-UHFFFAOYSA-N), and CAS registry number (53084-11-0), qualifies it as an analytical reference standard for chromatographic and spectroscopic identification of O-methylated isoflavones in natural product extracts, plant metabolomics studies, and synthetic chemistry quality control [1]. Its classification as a 4'-O-methylisoflavone distinguishes it from more commonly referenced isoflavone standards such as genistein and daidzein, supporting the accurate annotation of isoflavone profiles in complex biological matrices .

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